Androst-5-en-3-yl acetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H32O2 |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
[(3S,10R,13S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H32O2/c1-14(22)23-16-8-12-21(3)15(13-16)6-7-17-18-5-4-10-20(18,2)11-9-19(17)21/h6,16-19H,4-5,7-13H2,1-3H3/t16-,17?,18?,19?,20-,21-/m0/s1 |
InChI Key |
XJBMGBWQXGCCNJ-RYHLCRTJSA-N |
SMILES |
CC(=O)OC1CCC2(C3CCC4(CCCC4C3CC=C2C1)C)C |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2(C3CC[C@@]4(CCCC4C3CC=C2C1)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(CCCC4C3CC=C2C1)C)C |
Origin of Product |
United States |
Synthetic Strategies and Derivatization of Androst 5 En 3 Yl Acetate
Total and Semi-Synthetic Approaches to Androst-5-en-3-yl Acetate (B1210297) Analogues
The generation of androst-5-en-3-yl acetate analogues primarily relies on semi-synthetic routes starting from readily available steroid precursors. These approaches allow for targeted modifications at various positions of the steroidal nucleus, leading to a diverse range of derivatives with potential applications in medicinal chemistry.
Methods for Acetylation at the C-3 Position
The acetylation of the 3β-hydroxyl group is a fundamental step in the synthesis of this compound and its derivatives. This transformation is typically achieved through standard esterification procedures. A common method involves the reaction of the corresponding 3β-hydroxy steroid with acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270). uc.pt This reaction proceeds efficiently at room temperature overnight to yield the desired 3β-acetylated product in high yield. uc.pt The acetate group not only serves as a protecting group for the C-3 hydroxyl function during subsequent reactions at other positions of the steroid but can also influence the lipophilicity and biological activity of the final compound. cymitquimica.com
For instance, in the synthesis of 5α-androst-3-en-17β-yl acetate, the precursor 5α-androst-3-en-17β-ol is treated with acetic anhydride in dry pyridine to afford the acetylated product in 95% yield. uc.pt This method is widely applicable across the androstane (B1237026) series for the preparation of various 3-acetylated derivatives.
Stereoselective Synthesis of this compound Analogues
The stereochemistry of the androstane skeleton is crucial for its biological activity. Therefore, stereoselective synthesis is paramount in the preparation of this compound analogues. Methodologies have been developed to introduce substituents at specific positions with high stereocontrol.
A notable example is the stereoselective synthesis of 7β-methyl-substituted 5-androstene derivatives starting from 3β-acetoxyandrost-5-en-17-one. nih.gov The key steps involve the introduction of a carbonyl group at C-7, followed by the addition of a methyl group using a Grignard reagent. The subsequent deoxygenation of the resulting tertiary alcohol is achieved with high stereoselectivity through an ionic hydrogenation process, yielding the desired 7β-methyl analogues. nih.gov This approach highlights the ability to control the stereochemical outcome at the C-7 position, a modification known to impact biological properties.
Epimerization Reactions in the Androstane Series for this compound Derivatives
Epimerization, the inversion of configuration at a single stereocenter, is a powerful tool for accessing diastereomeric analogues of this compound that may possess distinct biological profiles. Such reactions can be particularly important for modifying the stereochemistry at key positions like C-13 and C-17.
The epimerization of the C-13 methyl group from the natural β-configuration to the α-configuration results in a significant conformational change, altering the C/D ring fusion from trans to cis. researchgate.net This transformation has been utilized in the synthesis of 17-oxo-13α-androst-5-en-3β-yl acetate. researchgate.net Similarly, epimerization at the C-17 position of 17α-methyl anabolic steroids to their 17β-methyl epimers has been achieved through the formation of a 17β-sulfate intermediate, which then hydrolyzes to yield the epimerized product. nih.govcapes.gov.br These epimerization strategies expand the accessible chemical space of androstane derivatives. Recent advancements in photocatalysis have also enabled the epimerization of quaternary stereocenters adjacent to ketones, a method that could potentially be applied to the androstane skeleton. acs.orgacs.org
Synthesis of Modified this compound Structures
The modification of the this compound scaffold through the introduction of various functional groups and heterocyclic systems is a major focus of synthetic efforts. These modifications are aimed at modulating the biological activity and exploring structure-activity relationships.
Functionalization of the Steroidal Skeleton in this compound Derivatives
The androstane framework offers multiple sites for functionalization, allowing for the introduction of a wide range of substituents. These modifications can dramatically alter the molecule's properties.
For example, the introduction of a 7-oxo group into the androstane nucleus can be achieved by oxidation. cymitquimica.comnih.gov This ketone can then serve as a handle for further modifications, such as the introduction of a methyl group as previously described. nih.gov Other functionalizations include the introduction of hydroxyl groups, alkyl chains, and other substituents at various positions of the steroid rings. acs.org For instance, 6-alkylated androst-4-ene-3,17-diones have been synthesized and their 3-oxo group subsequently modified, demonstrating the feasibility of functionalizing the A-ring. acs.org The introduction of an oxime group is another common modification strategy. mdpi.com
| Starting Material | Reagents | Product | Reference |
| 17,17-ethylenedioxy-19-hydroxyandrost-5-en-3β-yl acetate | 1. TBDMSCl, imidazole; 2. 3,5-dimethylpyrazole-CrO3; 3. L-Selectride | 7α-hydroxy derivative | nih.gov |
| 3β-acetoxyandrost-5-en-17-one | 1. CrO3; 2. MeMgI; 3. Et3SiH, BF3·Et2O | 7β-methyl-5-androstene derivatives | nih.gov |
| 6α/β-hydroxyandrost-4-en-17-one | CH3I, Ag2O | 6α/β-methoxyandrost-4-en-17-one | acs.org |
Introduction of Heterocyclic Moieties onto the this compound Scaffold
| Steroid Precursor | Heterocyclic Moiety | Synthetic Approach | Reference |
| Dehydroepiandrosterone (B1670201) acetate | Pyrazoline | Reaction with hydrazine (B178648) and subsequent cyclization | acs.org |
| 17α/β-azidoandrost-5-en-3β-ol | Triazole | Cu(I)-catalyzed 1,3-dipolar cycloaddition with terminal alkynes | core.ac.uk |
| Dehydroepiandrosterone acetate | Pyrrolidine | Cascade (4+2)/(3+2) cycloaddition | researchgate.net |
| Androstane-16,17-dione | N(2)-substituted-1,2,3-triazole | Construction of the triazole skeleton | nih.gov |
Preparation of Orthogonally Protected this compound Derivatives
The synthesis of complex, multi-functionalized steroid molecules necessitates the use of orthogonal protecting groups, which can be selectively removed without affecting other protected sites. This strategy allows for precise, stepwise modifications at different positions of the steroid nucleus. Research has demonstrated the creation of orthogonally protected androstane derivatives starting from precursors that are closely related to this compound.
A notable synthetic pathway begins with 3β-hydroxyandrosta-5,15-dien-17-one, a key intermediate for functionalized steroids. vulcanchem.com A multi-step procedure has been developed to prepare derivatives with distinct protecting groups at various positions. vulcanchem.com One such process involves the addition of 4-methoxybenzyl alcohol to 3β-hydroxyandrosta-5,15-dien-17-one, followed by acetylation, to yield 15β-[(4-methoxyphenyl)methoxy]-17-oxoandrost-5-en-3β-yl acetate. vulcanchem.com The resulting product can be further modified through borohydride (B1222165) reduction and the introduction of organosilyl protecting groups to create orthogonally protected steroid derivatives. vulcanchem.com
A specific five-step synthesis illustrates this principle effectively, yielding 15-oxandrost-5-en-3β,17β-diyl 3-acetate 17-benzoate. vulcanchem.com This sequence highlights the strategic protection and modification of the androstane skeleton. vulcanchem.com
Table 1: Five-Step Synthesis of an Orthogonally Protected Androstane Derivative
| Step | Reaction | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Addition | 4-methoxybenzyl alcohol | Introduces a protecting group at C-15. vulcanchem.com |
| 2 | Acetylation | Acetic Anhydride | Protects the 3β-hydroxyl group as an acetate. vulcanchem.com |
| 3 | Isomer Separation | Chromatography | Separates the C-15 isomers. vulcanchem.com |
| 4 | Reduction & Benzoylation | Borohydride, Benzoyl Chloride | Reduces the 17-ketone and protects the resulting 17β-hydroxyl group. vulcanchem.com |
This synthetic route exemplifies how different hydroxyl groups on the androstane core can be selectively protected with acetate, benzoate, and methoxyphenylmethyl groups, allowing for their individual removal and further functionalization. vulcanchem.com
Generation of Epoxy-Androstane Derivatives from this compound Precursors
The double bond within the steroid A-ring serves as a key functional group for introducing further complexity, such as through epoxidation. The generation of epoxy-androstane derivatives from precursors containing an acetate group is a well-documented transformation used to create structurally diverse steroids. uc.ptiucr.org
A prominent example is the synthesis of 3α,4α-epoxy-5α-androstan-17β-yl acetate. iucr.orgresearchgate.net This compound is prepared from the isomeric precursor 5α-androst-3-en-17β-yl acetate. uc.pt The epoxidation is achieved by treating the starting material with performic acid, generated in situ from formic acid and hydrogen peroxide. iucr.org The reaction proceeds overnight and, after workup, yields the desired epoxy-androstane derivative in high purity and yield.
Table 2: Synthesis and Properties of 3α,4α-Epoxy-5α-androstan-17β-yl acetate
| Parameter | Value | Reference |
|---|---|---|
| Reaction Details | ||
| Starting Material | 5α-androst-3-en-17β-yl acetate | uc.pt |
| Reagents | Performic acid (HCOOH and H₂O₂) | uc.pt |
| Solvent | Methylene chloride | uc.pt |
| Yield | 92% | |
| Product Properties | ||
| Molecular Formula | C₂₁H₃₂O₃ | iucr.org |
| Molecular Weight | 332.47 g/mol | iucr.org |
| Crystal System | Orthorhombic | iucr.org |
The stereochemistry of the resulting epoxide is crucial, with the α-configuration being confirmed through X-ray crystallography. researchgate.net This transformation demonstrates a reliable method for converting an unsaturated androstane acetate into a corresponding epoxide, providing a key intermediate for further synthetic modifications. uc.pt
Optimization of Synthetic Pathways for Research Scale Production
The optimization of synthetic routes is critical for producing sufficient quantities of high-purity compounds for research, such as for biological assays. This involves refining reaction conditions, improving purification methods, and minimizing the formation of unwanted by-products. researchgate.net
One challenge in steroid synthesis is controlling regioselectivity and preventing the formation of isomeric impurities. For instance, the synthesis of steroidal A-ring olefins can unexpectedly yield isomeric by-products that are difficult to separate. researchgate.net Research aimed at preparing 5α-androst-1-en-17-one from a 3β-hydroxy precursor also afforded the isomeric Δ²-olefin as a by-product, which could only be detected by detailed NMR analysis. researchgate.net The optimization of purification and detection procedures was essential to achieve the 96% purity required for biological evaluation. researchgate.net
Furthermore, process improvements for the synthesis of complex derivatives of this compound have been reported. An improved process for the preparation of (3β)-17-(3-pyridinyl)androsta-5,16-dien-3-yl acetate (Abiraterone acetate) has been developed. google.com This process focuses on the efficient acetylation of the 3β-hydroxyl group and subsequent purification steps to yield the final product in a specific crystalline form, highlighting the importance of optimizing not just the chemical transformation but also the final physical state of the compound. google.com
Biosynthetic Precursors and Metabolic Transformations of Androst 5 En 3 Yl Acetate
Androst-5-en-3-yl Acetate (B1210297) in the Context of Steroidogenesis
Androst-5-en-3-yl acetate, a synthetic steroid and an ester of dehydroepiandrosterone (B1670201) (DHEA), is situated within the complex network of steroid biosynthesis, known as steroidogenesis. wikipedia.orgnih.gov This process involves a series of enzymatic reactions that convert cholesterol into various steroid hormones. DHEA itself is a crucial intermediate in this pathway, serving as a precursor to both androgens and estrogens. wikipedia.orgcymitquimica.com It is one of the most abundant circulating steroids in humans, produced primarily in the adrenal glands, gonads, and the brain. wikipedia.org The acetylation of DHEA to form this compound at the 3-beta hydroxyl group is a significant modification that can influence its biological properties and metabolic fate. cymitquimica.com While not a naturally occurring hormone, the study of its formation and transformations provides insight into the broader mechanisms of steroid metabolism.
The core structure of this compound is the androstane (B1237026) skeleton, which is fundamental to all steroid hormones. cymitquimica.com Its position within the steroidogenic pathway is downstream from cholesterol and pregnenolone (B344588). The conversion of cholesterol to pregnenolone is the rate-limiting step in steroidogenesis. Pregnenolone is then converted to DHEA through the action of 17α-hydroxylase/17,20-lyase. semanticscholar.org DHEA can then be acetylated to form this compound. This acetate ester can be considered an analogue of other naturally occurring steroid esters.
Enzymatic Conversions Preceding this compound Formation
The formation of this compound is predicated on the availability of its precursor, DHEA. The synthesis of DHEA from cholesterol involves key enzymatic steps that are fundamental to steroidogenesis.
Role of Dehydroepiandrosterone (DHEA) as a Biological Precursor
Dehydroepiandrosterone (DHEA) is the direct biological precursor to this compound. nih.gov DHEA is an endogenous steroid hormone synthesized primarily in the zona reticularis of the adrenal cortex, with smaller amounts produced by the gonads and the brain. wikipedia.orgwikipedia.org Its production is under the control of adrenocorticotropic hormone (ACTH). wikipedia.org The biosynthesis of DHEA begins with cholesterol, which is converted to pregnenolone by the enzyme cholesterol side-chain cleavage enzyme. Pregnenolone is then converted to 17α-hydroxypregnenolone by 17α-hydroxylase, and subsequently to DHEA by 17,20-lyase. wikipedia.orgnih.gov
DHEA is a central hub in steroid metabolism, capable of being converted into a variety of other steroids. The acetylation of DHEA to form this compound is a synthetic modification, though the study of such esterified steroids helps to understand the potential for modification and storage of steroid hormones within the body. oup.comoup.com
Interconversion with Androstenediol (B1197431) and Androstenedione (B190577) in Steroid Pathways
DHEA and its derivatives are part of a dynamic interplay of interconversions within the steroidogenic pathways. DHEA can be reversibly converted to androstenediol by the action of 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.govtandfonline.com Androstenediol itself has demonstrated estrogenic activity. oup.com
Furthermore, DHEA can be converted to androstenedione, a key step towards the synthesis of more potent androgens and estrogens. wikipedia.org This conversion is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). nih.gov Androstenedione can then be converted to testosterone (B1683101) by 17β-HSD or to estrone (B1671321) by aromatase. wikipedia.org These interconversions highlight the central role of DHEA and its potential derivatives in modulating the balance of sex hormones. While this compound is a synthetic compound, its core structure is intimately linked to these natural conversion pathways.
Metabolic Fates and Biotransformation Pathways of this compound Analogues
The metabolic fate of this compound analogues is largely influenced by the enzymes present in various tissues, which can modify the steroid structure through processes like hydrolysis, oxidation, and reduction.
Peripheral Tissue Metabolism of this compound Related Compounds
Peripheral tissues, such as adipose tissue and skin, are active sites of steroid metabolism. In these tissues, DHEA and its analogues can be converted into active androgens and estrogens. nih.gov For instance, adipose tissue can convert androstenedione to estrone. wikipedia.org The metabolism of DHEA analogues in these tissues is significant as it allows for localized hormone action, a concept known as intracrinology. nih.gov Studies have shown that adipose tissue can metabolize dihydrotestosterone (B1667394) (DHT), a potent androgen, and also plays a role in converting androstenedione and testosterone to DHT. nih.gov This peripheral metabolism is crucial for maintaining local hormonal balance and can be influenced by factors such as age and sex.
Esterification and De-esterification Processes in Steroid Metabolism
Esterification, the process of forming an ester, and de-esterification (hydrolysis), the reverse reaction, are important processes in the metabolism of steroids. nih.gov Steroid esters, such as fatty acid esters of estradiol (B170435) and DHEA, are thought to represent a storage form of the active hormone. nih.govnih.gov These lipophilic derivatives can be stored in adipose tissue and later hydrolyzed to release the active steroid. nih.govcore.ac.uk
Enzymatic Interactions and Molecular Mechanisms of Androst 5 En 3 Yl Acetate and Its Analogues
Modulation of Steroidogenic Enzyme Activity by Androst-5-en-3-yl Acetate (B1210297) Derivatives
Derivatives of Androst-5-en-3-yl acetate have been shown to significantly influence the activity of several enzymes involved in steroid biosynthesis. This modulation is a key aspect of their biological profile, with implications for various physiological processes.
Aromatase, a cytochrome P450 enzyme, is a critical component in the biosynthesis of estrogens from androgens. acs.org The inhibition of this enzyme is a primary strategy in the management of estrogen-dependent breast cancer. acs.orgnih.gov Several analogues of this compound have been investigated as potential aromatase inhibitors.
Research has shown that modifications to the androst-5-ene structure can lead to potent competitive inhibition of aromatase. For instance, 4β-hydroxy-androst-5-en-17-one, a derivative, has demonstrated powerful inhibitory activity with a Kᵢ value of 25 nM, which is significantly more potent than the parent compound, androst-5-en-17-one (B22085) (Kᵢ = 78 nM). nih.gov This suggests that the presence of a 4β-hydroxyl group is crucial for enhanced binding to the aromatase active site, likely through hydrogen bonding. nih.gov Conversely, the introduction of a 4β-acetate or a 4-oxo group resulted in reduced inhibitory potency compared to the parent compound. nih.gov
Some androst-5-ene derivatives, such as those with a 4,7-dione structure, have been shown to cause time-dependent inactivation of aromatase in the presence of NADPH. nih.gov This suggests a different mechanism of inhibition beyond simple competitive binding. The inactivation is thought to involve the oxygenation at C-19 of the inhibitor molecule. nih.gov
Additionally, 17-picolinylidene-androst-5-en-3β-yl acetate and its derivatives have been synthesized and evaluated for their anti-aromatase activity. arkat-usa.org Certain derivatives, such as the 4-en-3,6-dione and 4-hydroxy-4,6-dien-3-one analogues, have shown satisfactory inhibitory activity against the aromatase enzyme. arkat-usa.org
The following table summarizes the inhibitory constants (Kᵢ) for selected this compound analogues against human placental aromatase:
| Compound | Kᵢ (nM) |
| 4β-hydroxy-androst-5-en-17-one | 25 nih.gov |
| Androst-5-en-17-one | 78 nih.gov |
| 4β-acetoxy-androst-5-en-17-one | 90 nih.gov |
| 4-oxo-androst-5-en-17-one | 120 nih.gov |
The enzyme 5α-reductase is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). nih.gov Inhibition of this enzyme is a key therapeutic strategy for conditions such as benign prostatic hyperplasia (BPH). nih.gov Several ester derivatives of dehydroepiandrosterone (B1670201), a related compound, have been synthesized and shown to inhibit 5α-reductase. nih.gov
Specifically, 3β-acetoxyandrost-5-en-17-one and 3β-hexanoyloxyandrost-5-en-17-one have demonstrated significant inhibitory activity against 5α-reductase. nih.gov Research has indicated that these compounds can have IC₅₀ values in the nanomolar range, with 3β-hexanoyloxyandrost-5-en-17-one being particularly potent with an IC₅₀ of 0.049 nM. nih.gov Interestingly, these potent 5α-reductase inhibitors did not show any binding affinity for the androgen receptor, suggesting a specific mechanism of action. nih.gov
The following table presents the 50% inhibitory concentration (IC₅₀) values for selected this compound analogues against human prostate 5α-reductase:
| Compound | IC₅₀ (nM) |
| 3β-acetoxyandrost-5-en-17-one | 5.2 ± 1.2 nih.gov |
| 3β-hexanoyloxyandrost-5-en-17-one | 0.049 ± 0.002 nih.gov |
| 3β-(3'-oxapentanoyloxy)-androst-5-en-17-one | 6.4 ± 1.1 nih.gov |
CYP17A1 is a bifunctional enzyme that plays a crucial role in the biosynthesis of androgens. mdpi.com Its 17α-hydroxylase activity is followed by its C17,20-lyase activity, which is a rate-limiting step in the production of androgens. nih.gov Inhibition of CYP17A1 is a validated therapeutic target for prostate cancer. mdpi.com
Derivatives of this compound have been investigated for their potential to inhibit CYP17A1. For example, abiraterone (B193195) acetate, a potent and selective inhibitor of CYP17A1, is a derivative of this compound. mdpi.com Its active metabolite, abiraterone, irreversibly inhibits the enzyme. mdpi.com
Research into other analogues has shown that the introduction of specific heterocyclic groups at the C-17 position of the androstane (B1237026) skeleton can lead to potent CYP17A1 inhibition. nih.govresearchgate.net For instance, isoxazole-containing steroids have been synthesized and shown to have a moderate inhibitory effect on human CYP17A1 activity. nih.gov The ideal inhibitor would selectively target the 17,20-lyase activity over the 17α-hydroxylase activity to minimize effects on glucocorticoid biosynthesis. nih.gov
Studies on 17-triazolyl-androst-5-en-3-ol epimers have also been conducted, with some compounds in the 17α-triazolyl series demonstrating inhibitory activity against CYP17A1. researchgate.net
Interaction with 5α-Reductase Isoforms
Non-Genomic Signaling Pathways Investigated for this compound
Beyond the classical genomic pathways involving nuclear receptors, steroids can also initiate rapid, non-genomic signaling cascades. These actions are typically mediated by membrane-associated receptors and can trigger cellular responses within seconds to minutes. While direct studies on the non-genomic signaling of this compound are not available, the actions of its androgenic metabolites provide insight into these potential pathways.
Androgens, as a class of steroids, have been shown to activate a variety of non-genomic signaling pathways. nih.gov These rapid effects are not dependent on gene transcription or protein synthesis. aacrjournals.org The mechanisms often involve the activation of intracellular signaling molecules such as the mitogen-activated protein kinase (MAPK) family, including ERK1/2. nih.gov
One proposed mechanism involves the interaction of an androgen with a membrane-associated androgen receptor (mAR). nih.gov This interaction can lead to the activation of G-proteins, which in turn can stimulate second messenger systems like phospholipase C (PLC) and modulate intracellular calcium concentrations. nih.govamegroups.org The increase in intracellular calcium can then activate protein kinase C (PKC) and, through calmodulin (CAM), influence the PKA and MAPK pathways. nih.gov
Furthermore, androgen receptors can directly interact with signaling proteins in the cytoplasm. For instance, the androgen receptor has been shown to activate the c-Src tyrosine kinase, which then initiates the MAPK signaling cascade. nih.govfrontiersin.org This non-genomic activation can, in turn, influence the transcriptional activity of the androgen receptor itself, creating a crosstalk between the genomic and non-genomic pathways. amegroups.org
Studies on androstenedione (B190577), a related androgen, have indicated that it can potentiate a resistant phenotype in certain cancer cells through non-genomic androgen receptor actions initiated by rapid second messenger signaling within the cytoplasm. aacrjournals.org This suggests that the metabolites of this compound could potentially engage similar rapid signaling mechanisms.
Table 2: Investigated Non-Genomic Signaling Pathways for Androgens
| Signaling Pathway | Key Mediators | Potential Downstream Effects |
| MAPK/ERK Pathway | mAR, G-proteins, c-Src, Raf-1, ERK1/2 | Modulation of AR transcriptional activity, cell proliferation |
| Calcium Signaling | mAR, G-proteins, PLC, IP3, DAG, Calcium ions | Activation of PKC and PKA pathways |
| PI3K/Akt Pathway | PI3K, Akt | Cell survival and proliferation |
| PKA Pathway | SHBG receptor, cAMP, PKA | Influence on AR-mediated transcription |
| This table summarizes general findings for androgens. nih.govamegroups.orgfrontiersin.org |
Structure Activity Relationship Sar Studies of Androst 5 En 3 Yl Acetate Derivatives
Influence of Steroidal Ring Modifications on Biological Function
The fundamental four-ring structure of the androstane (B1237026) skeleton is a crucial determinant of its biological activity. Modifications within these rings, particularly the A- and D-rings, can lead to profound changes in the molecule's efficacy as an enzyme inhibitor or receptor ligand.
A-ring and D-ring Modifications and Enzyme Inhibition
Research has shown that modifications to both the A- and D-rings of androstane derivatives can significantly impact their ability to inhibit various enzymes. For instance, in the context of aromatase inhibitors, the planarity of the A-ring is a critical factor for effective binding to the enzyme's active site. core.ac.uk Studies on A,D-ring modified steroids revealed that 3-deoxy-3-ene and 3,4-epoxide derivatives of androstenedione (B190577) are potent competitive inhibitors of aromatase. core.ac.uk This suggests that the C-3 carbonyl group, a common feature in many steroids, is not an absolute requirement for inhibitory activity, while A-ring planarity is essential. core.ac.uk
Furthermore, modifications to the D-ring have also been shown to be critical. The construction of a δ-lactone six-membered ring in place of the original cyclopentanone (B42830) D-ring was found to decrease the inhibitory potency against aromatase. core.ac.uk This indicates that the specific geometry and size of the D-ring are crucial for optimal interaction with the enzyme's binding pocket. core.ac.uk In another study, the fusion of a pyridine (B92270) ring to the A-ring of steroidal D-homo lactones led to the discovery of new inhibitors of aldo-keto reductase 1C3. rsc.org Similarly, fusing a pyridine ring to position 3,4 of the A-ring in 17α-picolyl compounds dramatically enhanced their affinity for the enzyme CYP17. rsc.org
The synthesis of D-ring fused 1,2,3-triazoles of androstane derivatives has also been explored. These modifications led to compounds with specific and strong binding affinity for estrogen receptor β and the glucocorticoid receptor, as well as inhibitory effects on aldo-keto reductase 1C3. nih.gov This highlights the potential of D-ring modifications to create derivatives with diverse and selective biological activities.
Stereochemical Considerations and Activity
The stereochemistry of the androstane nucleus is a pivotal factor governing its biological activity. Even subtle changes in the spatial arrangement of atoms and functional groups can lead to significant differences in receptor binding and enzyme inhibition. For instance, in the development of aromatase inhibitors, a 5α-stereochemistry in the steroidal framework is considered a requirement for potent inhibition. core.ac.uk
The orientation of substituents on the steroid core is also crucial. Studies on epimeric 3,17-substituted 5α-androstane aminoalcohols have demonstrated strong structure-activity relationships. researchgate.net For example, 17β-amino-5α-androstan-3β-ol showed the best antiarrhythmic activity, while 3α-amino-5α-androstan-17α-ol exhibited the best radioprotective activity. researchgate.net This underscores the importance of the specific stereochemical configuration at both the C-3 and C-17 positions.
Furthermore, the crystal structure of 5α-androst-3-en-17β-yl acetate (B1210297) reveals a highly distorted A-ring and an unusual 13β-envelope conformation for the D-ring, likely influenced by the acetoxy substituent. iucr.org This specific conformation, dictated by the stereochemistry of the molecule, is directly linked to its interaction with biological targets. The precise spatial arrangement of the entire molecule, including the stereochemistry of its chiral centers, is therefore a critical determinant of its biological function.
Impact of Functional Group Substitutions on Receptor Binding and Enzyme Inhibition
The nature and position of functional groups attached to the androstane core are fundamental to the biological activity of its derivatives. Substitutions at key positions, such as C-3 and C-17, can dramatically alter a molecule's ability to bind to receptors and inhibit enzymes.
C-3 and C-17 Position Substituents and Biological Activity
Substitutions at the C-3 and C-17 positions of the androstane skeleton have been a major focus of SAR studies. The presence of an acetate group at the C-3 position, as in androst-5-en-3-yl acetate, enhances the lipophilicity of the compound, which can influence its absorption and distribution. cymitquimica.com
In the context of anticancer agents, modifications at C-3 and C-17 are common strategies. For instance, the substitution of the hydroxyl group at C-3 with a methoxy (B1213986) group in certain 5α-androstane-3α,17β-diol derivatives highlighted the importance of the hydroxyl group for antiproliferative activity. nih.gov Transforming the C-3 hydroxyl into a ketone group increased androgen receptor binding but diminished the antiproliferative effect. nih.gov
At the C-17 position, the introduction of various substituents has led to compounds with a range of biological activities. The synthesis of 17-substituted androst-3-enes and 3,4-epoxyandrostanes has been explored for aromatase inhibition. uc.pt These studies revealed that a C-17 carbonyl group is essential for maximal inhibitory activity in these series, and bulky groups at this position are detrimental. uc.pt Furthermore, the synthesis of nitrogen-containing derivatives with 2-oxazoline, 2-benzoxazole, and 2-benzimidazole substituents at the C-17 position of 3β-hydroxyandrost-5-ene has yielded compounds with high affinity for the enzyme CYP17A1 and antiproliferative activity against prostate cancer cells. bmc-rm.orgbmc-rm.org
The following table summarizes the effects of various C-3 and C-17 substituents on the biological activity of androstane derivatives:
| Position | Substituent | Biological Activity |
| C-3 | Acetate | Enhanced lipophilicity cymitquimica.com |
| C-3 | Methoxy (in place of hydroxyl) | Showed the importance of the hydroxyl group for antiproliferative activity nih.gov |
| C-3 | Ketone (in place of hydroxyl) | Increased androgen receptor binding, decreased antiproliferative activity nih.gov |
| C-17 | Carbonyl | Essential for maximal aromatase inhibitory activity uc.pt |
| C-17 | Bulky groups | Detrimental to aromatase inhibitory activity uc.pt |
| C-17 | 2-Oxazoline, 2-Benzoxazole, 2-Benzimidazole | High affinity for CYP17A1, antiproliferative activity bmc-rm.orgbmc-rm.org |
| C-17 | 17β-amino | Beneficial for antibacterial activity in 5α-androstane derivatives mdpi.com |
Specific Chemical Group Contributions to Biological Efficacy
The specific chemical nature of a functional group plays a significant role in determining the biological efficacy of androstane derivatives. For example, in a series of 5α-androstane-3α,17β-diol derivatives, a chloride substituent at the end of a three-methylene side chain at C-16α induced the best antiproliferative activity. nih.gov
The fusion of a pyridine ring to the A-ring of steroidal compounds has also been shown to be a valuable strategy. This modification in 17α-picolyl compounds significantly enhanced their affinity for CYP17 and conferred selective antiproliferative activity against certain cancer cell lines. rsc.org Similarly, a pyridine fusion to the A-ring of steroidal D-homo lactones resulted in new inhibitors of aldo-keto reductase 1C3. rsc.org These findings underscore the potential of heterocyclic ring fusions to modulate the anticancer activity of steroidal compounds.
The following table provides examples of specific chemical groups and their contribution to biological efficacy:
| Chemical Group | Position/Modification | Contribution to Biological Efficacy |
| Chloride | End of a C-16α side chain | Induced strong antiproliferative activity nih.gov |
| Pyridine fusion | A-ring (positions 3,4) | Enhanced affinity for CYP17, selective antiproliferative activity rsc.org |
| Pyridine fusion | A-ring of D-homo lactones | Inhibition of aldo-keto reductase 1C3 rsc.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools for predicting the activity of new, unsynthesized compounds and for understanding the key structural features that govern their biological effects.
Several QSAR studies have been conducted on androstane derivatives to model their anticancer activities. In one study, QSAR models were developed for a series of 16-(4 & 3,4-substituted) benzylidene androst-5-ene derivatives. nih.gov The resulting models showed significant correlations and good predictive performance for anticancer activity against breast, CNS, and lung cancer cell lines. nih.gov
Another QSAR investigation focused on 16-(3-methoxy-4-substituted benzylidene) androstene derivatives. Using multiple linear regression analysis, significant QSAR models were obtained with high correlation coefficients, indicating their utility for predicting the anticancer activity of androstene derivatives with substitutions at positions 3, 16, and 17. These models are based on calculated physicochemical parameters of the compounds and help in understanding the structural requirements for their biological activity.
A novel in-silico approach for QSAR studies of the anabolic and androgenic activities of the 17β-hydroxy-5α-androstane steroid family has also been developed. researchgate.net This model, which uses quantum and physicochemical molecular descriptors, allows for the identification and design of new steroid molecules with potentially increased anabolic activity. researchgate.net
The following table summarizes the key aspects of some QSAR studies on androstane derivatives:
| Derivative Series | Biological Activity Modeled | Key Findings |
| 16-(4 & 3,4-substituted) benzylidene androst-5-ene | Anticancer | Significant correlations and good predictive performance for activity against breast, CNS, and lung cancer cell lines. nih.gov |
| 16-(3-methoxy-4-substituted benzylidene) androstene | Anticancer | Significant QSAR models with high correlation coefficients, useful for predicting activity based on substitutions at positions 3, 16, and 17. |
| 17β-hydroxy-5α-androstane | Anabolic and Androgenic | Predictive models allow for the design of new steroids with potentially increased anabolic activity. researchgate.net |
Advanced Analytical and Spectroscopic Characterization in Research
Structural Elucidation Techniques for Androst-5-en-3-yl Acetate (B1210297) Derivatives
The determination of the exact structure of androst-5-en-3-yl acetate and its derivatives is achieved through a combination of powerful spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstone techniques in this process, providing detailed information about the molecular framework and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal tool for the stereochemical assignment of this compound derivatives. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and spatial orientation of atoms within the molecule.
In the ¹H NMR spectrum of 5α-androst-3-en-17β-yl acetate, specific proton signals can be assigned to their respective positions in the steroid nucleus. For instance, the methyl protons at positions 18 and 19 typically appear as sharp singlets. The proton at C17, adjacent to the acetate group, exhibits a characteristic splitting pattern due to coupling with neighboring protons. The olefinic protons at C3 and C4 give rise to distinct signals in the downfield region of the spectrum, with their coupling constants providing insight into the geometry of the double bond. iucr.org
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. The carbon of the carbonyl group in the acetate moiety, for example, resonates at a characteristic downfield position. The olefinic carbons (C3 and C4) and the carbon attached to the acetate group (C17) also have distinct chemical shifts that aid in the unambiguous assignment of the structure. iucr.org The regiochemistry of certain derivatives can be confirmed by identifying long-range couplings, such as the ⁴JHF-coupling between fluorine and the C18 methyl protons in fluorinated analogues. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for 5α-Androst-3-en-17β-yl acetate iucr.org
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 18-H₃ | 0.77 (s) | 12.2** |
| 19-H₃ | 0.79 (s) | 11.8** |
| CH₃COO | 2.03 (s) | 21.1 |
| 17α-H | 4.59 (dd) | 82.9 |
| 4-H | 5.27 (ddd) | 131.2 |
| 3-H | 5.54 (ddd) | 125.4 |
| C=O | - | 171.2 |
Signals may be interchangeable.
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry (MS) is an essential technique for confirming the molecular weight and elemental composition of this compound and its derivatives. Electron Ionization Mass Spectrometry (EIMS) of 5α-androst-3-en-17β-yl acetate shows a prominent molecular ion peak (M⁺) at m/z 316, which corresponds to its molecular weight. iucr.orguc.pt
For more complex analyses, such as detecting these compounds in biological matrices, tandem mass spectrometry (MS/MS) techniques are employed. nih.gov These methods, often coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS/MS), provide high sensitivity and specificity. nih.gov In LC-MS/MS, the pseudo-molecular ion [M+H]⁺ is typically observed in positive ion mode. Fragmentation patterns obtained from product ion scans are then used to confirm the identity of the compound. Derivatization techniques can also be used to improve the detection capabilities of the assay. nih.gov
X-ray Crystallography for Conformation and Crystal Packing Analysis
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, offering unparalleled insight into the molecule's conformation and how it packs within a crystal lattice.
Analysis of Steroidal Ring Conformations and Fusions
X-ray diffraction studies on derivatives of this compound reveal detailed information about the conformation of the fused ring system. For instance, in the crystal structure of 5α-androst-3-en-17β-yl acetate, the presence of the C3=C4 double bond causes significant distortion in ring A, resulting in a conformation that is intermediate between a 10β-sofa and a 1α,10β-half chair. iucr.org Rings B and C typically adopt slightly flattened chair conformations. iucr.org
The conformation of ring D can be influenced by substituents. In 5α-androst-3-en-17β-yl acetate, ring D assumes an unusual 13β-envelope conformation, which is likely induced by the 17β-acetoxy group. iucr.org In contrast, for 17-oxo-13α-androst-5-en-3β-yl acetate, a derivative with a cis-fused C/D ring, ring D adopts a 14β-envelope conformation. researchgate.net The A/B and B/C ring fusions in these types of steroids are generally trans. researchgate.net
Table 2: Crystal Data for 5α-Androst-3-en-17β-yl acetate nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₁H₃₂O₂ |
| Molecular Weight | 316.47 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 14.7728 (3) |
| b (Å) | 6.2673 (1) |
| c (Å) | 20.2514 (5) |
| β (°) | 99.874 (1) |
| Volume (ų) | 1847.21 (7) |
Dihedral Angles and Molecular Twist Analyses
The orientation of substituents relative to the steroid nucleus is described by dihedral angles. For example, the dihedral angle between the least-squares plane of ring D and the plane of the 17β-acetate group in 5α-androst-3-en-17β-yl acetate is 69.2 (1)°. iucr.org This information is crucial for understanding structure-activity relationships, as the orientation of functional groups can significantly impact biological activity.
Chromatographic Methodologies for Isolation and Purity Assessment
Chromatographic techniques are fundamental for the isolation and purification of this compound and its derivatives, as well as for assessing their purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.
Reversed-phase HPLC with gradient elution is often used for the determination of anabolic steroid esters in various formulations. rsc.org The use of a gradient is necessary to effectively separate compounds with a relatively wide range of polarities. rsc.org For the analysis of these compounds in complex matrices like plasma, a combination of solid-phase extraction (SPE) followed by HPLC and GC-mass selective detection (GC-MSD) can be utilized. rsc.org
Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) offers a rapid and sensitive method for the analysis of steroid esters. This technique can be significantly faster than traditional GC-MS/MS methods and allows for the inclusion of a wide range of esters in a single run. Column chromatography is also a standard method for the purification of synthesized steroid derivatives. rsc.org
The purity of the final compound is often confirmed by a combination of these chromatographic methods and the spectroscopic techniques discussed previously. For instance, the synthesis of 5α-androst-3-en-17β-yl acetate from 5α-androst-3-en-17β-ol can be monitored until the starting material is completely consumed, and the final product can be purified to yield a white solid. uc.pt
Computational and Molecular Modeling Approaches for Androst 5 En 3 Yl Acetate Research
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding how a compound like androst-5-en-3-yl acetate (B1210297) might interact with biological targets.
Molecular docking simulations are employed to predict how androst-5-en-3-yl acetate fits into the binding sites of key enzymes and receptors, such as aromatase (cytochrome P450 19A1) and various steroid receptors. Aromatase is a critical enzyme in estrogen biosynthesis and a major target for the development of inhibitors to treat hormone-dependent cancers. nih.govnih.govacs.org The process involves generating a three-dimensional model of this compound and computationally placing it into the crystal structure of the target receptor's active site.
Beyond predicting the binding pose, docking simulations provide detailed information about the non-covalent interactions between the ligand and the amino acid residues of the enzyme's active site. These interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, are fundamental to the stability of the ligand-receptor complex.
| Residue | Location/Loop | Potential Interaction Type | Relevance from Homologous Steroid Studies |
|---|---|---|---|
| Isoleucine (I133) | B-C loop | Hydrophobic | Provides hydrophobic interactions that stabilize the steroid D-ring in the active site. uc.pt |
| Phenylalanine (F134) | B-C loop | Hydrophobic | Contributes to the hydrophobic anchoring of the steroid D-ring. uc.pt |
| Aspartic Acid (D309) | I-helix | Hydrogen Bonding | Plays a crucial role in the catalytic mechanism and substrate binding. nih.gov |
| Histidine (H480) | Heme-coordinating | Coordination/H-Bonding | Essential for catalytic activity and interacts with substrates. nih.gov |
| Phenylalanine (F221) | F-G loop | Hydrophobic/π-stacking | Contributes to the hydrophobic environment of the binding channel. nih.gov |
Prediction of Binding Modes with Aromatase and Steroid Receptors
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are used to study the intrinsic properties of a molecule by solving the Schrödinger equation. These methods provide a detailed understanding of the electronic structure, molecular orbital energies, charge distribution, and chemical reactivity of this compound. researchgate.net For related steroids, QM studies have been performed to investigate conformational and electronic properties. researchgate.net
By calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), researchers can predict regions of the molecule that are susceptible to nucleophilic or electrophilic attack. This information is vital for understanding its metabolic fate and potential to interact with catalytic residues in an enzyme active site. QM methods can also be used to perform extensive conformational searches to identify the most stable three-dimensional structures of the molecule in isolation. chemrxiv.org This data is valuable as an input for subsequent docking and molecular dynamics simulations.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static pictures offered by docking and QM methods. mdpi.comjinr.ru An MD simulation calculates the trajectory of atoms and molecules over time, revealing how this compound behaves in a biological environment, such as in water or bound to a protein.
For conformational analysis, MD simulations explore the flexibility of the steroid's ring system and the rotation of its acetate group. Crystal structure data of related compounds, such as 5α-androst-3-en-17β-yl acetate, reveal specific ring conformations (e.g., flattened chairs for rings B and C, and a 13β-envelope for ring D), which serve as excellent starting points for simulations. nih.goviucr.org
When studying ligand-receptor interactions, MD simulations can model the entire binding or unbinding process. Explicitly solvated, all-atom MD simulations of aromatase have been performed to investigate the dynamics of the enzyme and the role of key amino acid residues in ligand binding. nih.gov Such simulations on a complex of this compound with a receptor would reveal the stability of the binding pose predicted by docking, the role of water molecules in the active site, and the conformational changes in both the ligand and the protein upon binding. japtronline.com This provides a more realistic and comprehensive understanding of the binding dynamics than static models alone.
Future Directions in Androst 5 En 3 Yl Acetate Research
Exploration of Novel Synthetic Methodologies
The future of androst-5-en-3-yl acetate (B1210297) research is intrinsically linked to the development of more efficient and versatile synthetic strategies. While the core structure is well-established, innovation is crucial for accessing novel derivatives with enhanced potency and selectivity. Research is moving beyond classical reactions to embrace modern synthetic protocols.
Key areas of exploration include:
Divergent Synthesis: Creating a library of diverse steroid analogues from a common intermediate is a primary goal. Methodologies starting from functionalized precursors like steroidal β-formylenamides, conjugated enones, and β-formylvinyl halides are being employed. clockss.org For instance, derivatives of androst-5-en-3-yl acetate, such as 3β-acetoxy-17,17-dichloro-16(E)-chloromethylene-androst-5-ene, serve as precursors for complex molecules like steroidal alkynes. clockss.org
Heterocyclic Annulation: The fusion of heterocyclic rings to the steroid nucleus is a promising strategy for generating novel biological activity. clockss.org A notable example is the synthesis of D-ring fused 1,2,3-triazoles from dehydroepiandrosterone (B1670201), a close relative of this compound. The subsequent acetylation of the 3β-hydroxyl group represents a key modification step. nih.gov
Site-Specific Functionalization: Developing methods for precise introduction of various functional groups (e.g., halogens, isoxazoles) at specific positions on the steroid core is critical for probing structure-activity relationships. nih.govmdpi.com Efficient syntheses for halogenated pregnanolone (B1679072) analogues, for example, provide a blueprint for creating probes to study steroid-metabolizing enzymes. nih.gov Similarly, the construction of complex isoxazolyl side chains on the androstane (B1237026) skeleton has been achieved to create potent anti-cancer agents. mdpi.com
Table 1: Examples of Synthetic Strategies for Androstane Derivatives
| Starting Material/Precursor | Synthetic Strategy | Resulting Compound Type | Reference |
|---|---|---|---|
| Dehydroepiandrosterone | D-ring fusion with 1,2,3-triazole followed by acetylation | N(2)-substituted-1,2,3-triazoles | nih.gov |
| Steroidal Conjugated Enones | Divergent synthesis using Vilsmeier reagent | Geminal dichlorides, steroidal alkynes | clockss.org |
| Androstenolone | Multi-step synthesis to build isoxazole (B147169) side chains | Isoxazolyl steroids | mdpi.com |
| Pregnenolone (B344588) | Halogenation at C-21 | Halogenated steroid analogues | nih.gov |
Deeper Mechanistic Elucidation of Biological Effects
Understanding how this compound derivatives exert their effects at a molecular level is paramount for their development as therapeutic agents. Future research will focus on moving beyond preliminary activity screens to detailed mechanistic studies.
Key research thrusts include:
Receptor Binding and Modulation: Many steroidal compounds function by interacting with nuclear and membrane-bound receptors. Analogues of this compound have been shown to possess a high binding affinity for specific receptors, such as the estrogen receptor β (ERβ) and the glucocorticoid receptor. nih.gov The neurosteroid dehydroepiandrosterone (DHEA), which is structurally similar, is known to interact with a wide array of targets including GABAA receptors, NMDA receptors, and Sigma-1 receptors, suggesting that its acetate ester derivatives may have similarly complex pharmacology. mdpi.com
Enzyme Inhibition: A primary mechanism of action for many steroid analogues is the inhibition of key enzymes involved in steroid biosynthesis and metabolism. Enzymes such as cytochrome P450c17 (17α-hydroxylase/17,20-lyase), steroid sulfatase (STS), and 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) are significant targets. nih.govnih.govacs.org For example, derivatives have been designed to inhibit CYP17A1, a crucial enzyme in androgen synthesis, making them relevant for prostate cancer research. mdpi.com
Signal Transduction Pathways: Elucidating the downstream effects of receptor binding or enzyme inhibition is a critical next step. Research on isoxazolyl derivatives of the androstane skeleton has shown that these compounds can diminish the transcriptional activity of the androgen receptor, a key pathway in prostate cancer. mdpi.com
Identification of New Therapeutic Avenues Based on Preclinical Findings
Preclinical studies have revealed a broad spectrum of biological activities for derivatives of this compound, pointing toward several promising therapeutic applications that warrant further investigation.
Oncology: The development of anti-cancer agents remains a major focus.
Prostate Cancer: By inhibiting androgen synthesis and signaling, novel derivatives have shown significant potential as anti-prostate cancer agents. mdpi.com The inhibition of steroid sulfatase, which converts DHEA-S into the androgen precursor DHEA, is another validated strategy where androstane-based inhibitors could be effective. nih.gov
Hormone-Dependent Cancers: The selective binding of certain analogues to the estrogen receptor β suggests their potential utility in other hormone-dependent malignancies. nih.gov
Anti-inflammatory Agents: There is growing evidence for the anti-inflammatory potential of androstane derivatives. Oxime derivatives of 3β-acetoxy-androst-5-en-17-one have demonstrated anti-inflammatory activity in animal models. mdpi.com This aligns with the broader understanding of neurosteroids like DHEA possessing anti-inflammatory and immunomodulatory effects. mdpi.com
Neuroprotection: The neuroprotective properties of endogenous steroids like DHEA open the door for developing analogues for neurodegenerative diseases. mdpi.com Research into inhibitors of enzymes like 17β-HSD10, which is implicated in conditions such as Alzheimer's disease, represents a viable therapeutic strategy for androstane-based compounds. acs.org
Table 2: Preclinical Findings and Potential Therapeutic Applications
| Compound Class | Preclinical Finding | Potential Therapeutic Avenue | Reference(s) |
|---|---|---|---|
| Isoxazolyl Androstane Derivatives | Inhibition of CYP17A1; suppression of androgen receptor signaling | Prostate Cancer | mdpi.com |
| Androstane-fused Triazoles | Specific binding to estrogen receptor β and glucocorticoid receptor | Hormone-dependent Cancers | nih.gov |
| Androst-5-ene Oxime Derivatives | Anti-inflammatory activity in mouse models | Inflammatory Conditions | mdpi.com |
| DHEA Analogues | Neuroprotective and anti-inflammatory actions | Neurodegenerative Diseases | mdpi.com |
| Steroidal Hemiesters | Inhibition of 17β-HSD10 | Alzheimer's Disease | acs.org |
Advanced Computational Design of this compound Analogues
The integration of computational chemistry is set to accelerate the discovery and optimization of this compound analogues. These in silico methods allow for the rational design of molecules with improved properties, reducing the time and cost associated with traditional trial-and-error synthesis and screening.
Future computational efforts will likely concentrate on:
Molecular Docking and Virtual Screening: These techniques are used to predict the binding affinity and orientation of novel compounds within the active site of a target protein. Molecular docking has already been successfully used to rationalize the interaction of androstane derivatives with targets like aldo-keto reductase 1C3, CYP17A1, and the androgen receptor. nih.govmdpi.com
Structure-Activity Relationship (SAR) Modeling: By analyzing the biological activity of a series of related compounds, computational models can be built to predict the activity of virtual analogues. This helps in prioritizing which new molecules to synthesize. In silico screening has been used to understand the SAR of steroidal bioconjugates and identify key structural features, such as the 3-OH group, for biological activity. acs.org
De Novo Design: Advanced algorithms can design entirely new molecules tailored to fit a specific biological target. This approach involves an iterative process of design, evaluation, and refinement, all performed computationally before any chemical synthesis is undertaken. cuhk.edu.hk The principles of iterative problem-solving and synthesis using computational tools are directly applicable to drug design. cuhk.edu.hk
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for Androst-5-en-3-yl acetate, and how can purity be validated?
- Methodology : Synthesis typically involves acetylation of the parent sterol (e.g., androst-5-en-3-ol) using acetic anhydride in anhydrous conditions. Purity validation requires a combination of:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–240 nm) to separate and quantify byproducts .
- Spectroscopy : -NMR to confirm esterification (e.g., acetate proton signal at δ 2.0–2.1 ppm) and FT-IR for carbonyl stretching (~1740 cm) .
- Mass spectrometry : High-resolution MS (e.g., Orbitrap) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns .
Q. Which analytical methods are most reliable for quantifying this compound in biological matrices?
- Methodology :
- Sample preparation : Liquid-liquid extraction (LLE) using ethyl acetate or dichloromethane, followed by solid-phase extraction (SPE) for lipid removal .
- Quantification :
- UPLC-MS/MS : Provides high sensitivity (LOQ ≤ 1 ng/mL) and specificity for complex biological samples .
- GC-FID : Suitable for stability studies but requires derivatization (e.g., silylation) for volatility .
- Table 1 : Comparison of analytical techniques:
| Method | Sensitivity | Matrix Compatibility | Derivatization Required |
|---|---|---|---|
| UPLC-MS/MS | 0.1 ng/mL | Plasma, tissue | No |
| GC-FID | 10 ng/mL | Non-polar solvents | Yes |
| HPLC-UV | 50 ng/mL | Synthetic mixtures | No |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?
- Methodology :
- Controlled degradation studies : Incubate the compound in buffers (pH 2–12) at 37°C, sampling at intervals (0–72 hrs).
- Kinetic analysis : Use HPLC to track degradation products (e.g., free sterol) and calculate rate constants. Discrepancies often arise from:
- Oxidative vs. hydrolytic pathways : Antioxidants (e.g., BHT) may suppress oxidation in acidic conditions but not hydrolysis .
- Matrix effects : Protein binding in biological buffers can artificially stabilize the compound .
Q. What experimental designs are effective for studying this compound’s role in lipid raft dynamics?
- Methodology :
- Fluorescence microscopy : Label lipid rafts with cholera toxin B subunit (CT-B) conjugated to Alexa Fluor 488 and track colocalization with fluorescently tagged this compound .
- Membrane fluidity assays : Use Laurdan generalized polarization (GP) to quantify changes in membrane order upon compound incorporation .
- Statistical validation : Multivariate ANOVA to account for donor variability in primary cell models .
Q. How can computational modeling improve the prediction of this compound’s interactions with nuclear receptors?
- Methodology :
- Docking simulations : Use AutoDock Vina or Schrödinger Glide to model binding to receptors (e.g., estrogen receptor β). Validate with mutagenesis studies targeting predicted binding pockets .
- MD simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess conformational stability of ligand-receptor complexes .
- Limitations : Over-reliance on static crystal structures may miss allosteric effects observed in vitro .
Methodological Challenges and Solutions
Q. What strategies mitigate solubility issues in in vivo studies of this compound?
- Approaches :
- Nanoemulsions : Formulate with Tween-80 and soybean oil (1:4 ratio) to achieve >95% solubilization in aqueous media .
- Cyclodextrin complexes : Use hydroxypropyl-β-cyclodextrin (HPβCD) to enhance bioavailability while avoiding organic solvents .
- Validation : Compare pharmacokinetic profiles (AUC, C) between formulations using LC-MS .
Q. How should researchers design studies to differentiate this compound’s metabolic effects from endogenous steroids?
- Methodology :
- Isotopic labeling : Synthesize -labeled analogs to track metabolite formation via LC-HRMS .
- Knockout models : Use CRISPR-Cas9 to silence sterol acyltransferases (e.g., SOAT1) in cell lines, isolating compound-specific effects .
- Multi-omics integration : Pair metabolomics with transcriptomics (RNA-seq) to map downstream pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
